molecular formula C27H38I2N2O B14663823 Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide CAS No. 40957-97-9

Benzenaminium, 4,4'-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide

Cat. No.: B14663823
CAS No.: 40957-97-9
M. Wt: 660.4 g/mol
InChI Key: WUUHNEAWVNKDQC-UHFFFAOYSA-L
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Description

Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzenaminium core linked by a 3-oxo-1,5-pentanediyl bridge to two N,N-dimethyl-N-2-propenyl groups, with diiodide as the counterion. It is often studied for its potential as a cholinesterase inhibitor, making it relevant in neurological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide typically involves multiple steps:

    Formation of the Benzenaminium Core: This step involves the alkylation of aniline derivatives with allyl bromide in the presence of a base such as potassium carbonate.

    Introduction of the 3-oxo-1,5-pentanediyl Bridge: This is achieved through a Friedel-Crafts acylation reaction, where the benzenaminium derivative reacts with a diketone in the presence of a Lewis acid catalyst like aluminum chloride.

    Final Quaternization: The final step involves the quaternization of the nitrogen atoms with methyl iodide to form the diiodide salt.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the allyl groups, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the 3-oxo-1,5-pentanediyl bridge, potentially converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or sulfuric acid for sulfonation.

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or sulfonic acid derivatives.

Scientific Research Applications

Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential as a cholinesterase inhibitor, which could have implications in treating neurological disorders such as Alzheimer’s disease.

    Medicine: Potential therapeutic agent due to its inhibitory effects on cholinesterase, which is crucial in neurotransmission.

    Industry: Could be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects primarily through inhibition of cholinesterase enzymes. This inhibition occurs via binding to the active site of the enzyme, preventing the breakdown of acetylcholine, a neurotransmitter. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The molecular targets include acetylcholinesterase and butyrylcholinesterase, and the pathways involved are those related to cholinergic signaling.

Comparison with Similar Compounds

Similar Compounds

    Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, dibromide: Similar structure but with bromide as the counterion.

    4,4’-(3-Oxo-1,5-pentanediyl)bis(N-allyl-N,N-dimethylanilinium): Similar core structure but with different substituents.

Uniqueness

The uniqueness of Benzenaminium, 4,4’-(3-oxo-1,5-pentanediyl)bis(N,N-dimethyl-N-2-propenyl-, diiodide lies in its specific combination of functional groups and counterions, which confer distinct chemical properties and biological activities. Its potential as a cholinesterase inhibitor sets it apart from other similar compounds, making it a valuable subject of study in neurological research.

Properties

CAS No.

40957-97-9

Molecular Formula

C27H38I2N2O

Molecular Weight

660.4 g/mol

IUPAC Name

[4-[5-[4-[dimethyl(prop-2-enyl)azaniumyl]phenyl]-3-oxopentyl]phenyl]-dimethyl-prop-2-enylazanium;diiodide

InChI

InChI=1S/C27H38N2O.2HI/c1-7-21-28(3,4)25-15-9-23(10-16-25)13-19-27(30)20-14-24-11-17-26(18-12-24)29(5,6)22-8-2;;/h7-12,15-18H,1-2,13-14,19-22H2,3-6H3;2*1H/q+2;;/p-2

InChI Key

WUUHNEAWVNKDQC-UHFFFAOYSA-L

Canonical SMILES

C[N+](C)(CC=C)C1=CC=C(C=C1)CCC(=O)CCC2=CC=C(C=C2)[N+](C)(C)CC=C.[I-].[I-]

Origin of Product

United States

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